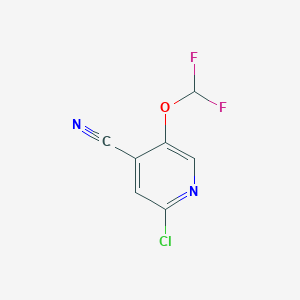
2-Chloro-5-(difluoromethoxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile: is a chemical compound with the molecular formula C7H3ClF2N2O It is a pyridine derivative characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrile group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: The pyridine derivative undergoes chlorination to introduce the chloro group at the 2-position.
Nitrile Formation: The nitrile group is introduced by reacting the intermediate compound with a suitable cyanating agent.
Industrial Production Methods: Industrial production of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound, such as amines.
Hydrolysis Products: Carboxylic acids or amides derived from the nitrile group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, difluoromethoxy, and nitrile groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-Chloro-5-(difluoromethoxy)pyrimidine
- 2-Chloro-5-(difluoromethoxy)benzyl bromide
- 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Comparison:
- Structural Differences: While these compounds share the difluoromethoxy and chloro groups, they differ in the position of these groups and the presence of other functional groups.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific structure and properties. For example, 2-Chloro-5-(difluoromethoxy)pyrimidine may be more suitable for certain pharmaceutical applications, while 2-Chloro-5-(difluoromethoxy)benzyl bromide may be used in different synthetic routes.
Propiedades
Fórmula molecular |
C7H3ClF2N2O |
|---|---|
Peso molecular |
204.56 g/mol |
Nombre IUPAC |
2-chloro-5-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3ClF2N2O/c8-6-1-4(2-11)5(3-12-6)13-7(9)10/h1,3,7H |
Clave InChI |
ZGUURDYPNCTZCA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)OC(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















